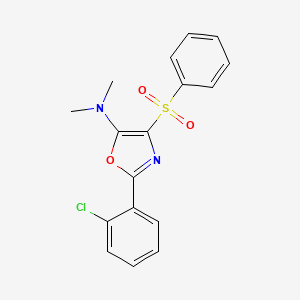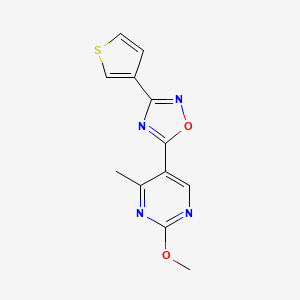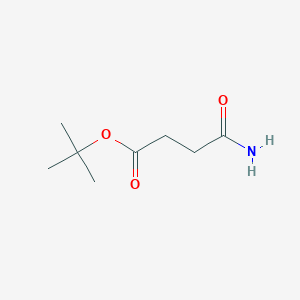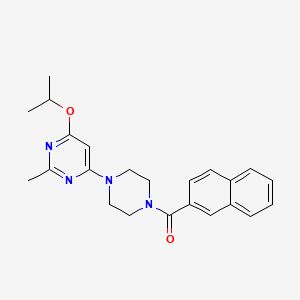
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the quinoline and pyrrolidine rings could potentially allow for interesting interactions and conformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoroquinolin group could potentially increase the compound’s stability and lipophilicity, which could influence its solubility and reactivity .Scientific Research Applications
Medical Imaging Applications
One significant application of related compounds is in medical imaging, particularly in the diagnosis of neurodegenerative diseases. For example, a study by (Talakad G. Lohith et al., 2018) explored the use of 18F-MK-6240, a PET tracer with high selectivity for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease. This research highlighted the compound's potential in providing insights into NFT deposition patterns in the brain, which could enhance the understanding and diagnosis of Alzheimer's and other tauopathies.
Drug Metabolism and Disposition
Another field of application is the study of drug metabolism and disposition. For instance, the work by (C. Renzulli et al., 2011) detailed the metabolism of SB-649868, an orexin receptor antagonist, highlighting the metabolic pathways and excretion patterns in humans. This type of research is crucial for understanding how drugs are processed in the body, which in turn informs dosing, safety, and efficacy.
Toxicological Studies
The compound's structural relatives are also used in toxicological studies to assess the effects of chemical exposures. A study by (Y. Tao et al., 2022) reported on the toxicological impact of 5-amino-2-(trifluoromethyl)pyridine, demonstrating its potential to cause methemoglobinemia and toxic encephalopathy upon inhalation. This research underscores the importance of understanding the toxicological profiles of chemicals to prevent and manage poisoning incidents effectively.
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s intended to be a drug, future research could involve further optimization of the compound’s structure to improve its efficacy and safety, as well as detailed studies to understand its mechanism of action .
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-14-5-7-17(11-15(14)2)25-21-18-12-16(23)6-8-20(18)24-13-19(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJMMBGMTSPGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)
![Ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999363.png)


![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(1,1,3,3-tetramethylbutyl) amine](/img/structure/B2999366.png)


![methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B2999374.png)



![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2999378.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide](/img/structure/B2999382.png)

